molecular formula C9H5BrF2O B2957920 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 2413898-51-6

4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2957920
CAS No.: 2413898-51-6
M. Wt: 247.039
InChI Key: NZQXNDGAJJULLU-UHFFFAOYSA-N
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Description

4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS: 2413898-51-6) is a bromo- and difluoro-substituted indanone with the molecular formula C9H5BrF2O and a molecular weight of 247.04 g/mol . This compound serves as a versatile and critical synthetic intermediate in advanced organic synthesis and medicinal chemistry research. Its high research value stems from its role as a key building block for the construction of more complex molecules, particularly in the development of novel ligands and probes for neurodegenerative disease research . Specifically, 1-indanone derivatives have been identified as promising scaffolds in Structure-Activity Relationship (SAR) studies aimed at developing high-affinity, selective ligands for alpha-synuclein (α-syn) fibrils, which are pathological hallmarks of Parkinson's disease . The strategic incorporation of bromine allows for further functionalization via cross-coupling reactions (e.g., Suzuki reactions), while the fluorine atoms can influence the molecule's electronic properties, binding affinity, and metabolic stability . As a specialized research chemical, it is essential for exploring new chemical space in the search for imaging agents and therapeutic compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES The product identifier, CAS number, and molecular formula were sourced from the supplier BLD Pharmatech . The research context and application of 1-indanone derivatives in alpha-synuclein ligand development were informed by a peer-reviewed scientific article from PMC .

Properties

IUPAC Name

4-bromo-5,6-difluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQXNDGAJJULLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C(=C21)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method includes the following steps:

    Bromination: The indanone precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols or more oxidized compounds, respectively.

Scientific Research Applications

4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as organic semiconductors and photovoltaic materials.

    Biological Studies: Researchers investigate its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound Br (C4), F (C5, C6) 245.05 Not reported Intermediate for pharmaceuticals; potential HOMO/LUMO modulation in drug design .
5,6-Difluoro-2,3-dihydro-1H-inden-1-one F (C5, C6) 170.14 Not reported Building block for fluorinated organic materials; higher solubility in polar solvents .
4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one Br (C4), OMe (C5, C7) 271.11 225–227 Crystallographic studies show distinct packing due to methoxy groups; used in supramolecular chemistry .
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil) OMe (C5, C6), benzylpiperidine 415.91 230–232 FDA-approved acetylcholinesterase inhibitor for Alzheimer’s disease; demonstrates bioactivity via indanone core .
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH (C3), isopropyl (C5) 206.27 Not reported Exhibits allelopathic activity; inhibits plant seedling growth (IC50: 0.16–0.34 mM) .
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Br (C5), F (C4) 229.05 Not reported Structural isomer with altered electronic properties; used in halogen-bonding studies .

Substituent Effects on Reactivity and Bioactivity

  • Halogen vs. Methoxy Groups: Bromine and fluorine substituents enhance electrophilic aromatic substitution reactivity compared to methoxy groups, which act as electron donors. For example, 4-bromo-5,6-difluoro-indanone undergoes faster bromination than its methoxy analog due to the electron-withdrawing nature of halogens .
  • Bioactivity: The presence of fluorine in 4-bromo-5,6-difluoro-indanone may enhance blood-brain barrier permeability, similar to fluorinated drugs like donepezil. In contrast, hydroxyl or methoxy groups (e.g., in allelopathic indanones) increase polarity, limiting CNS penetration but improving phytotoxic effects .

Electronic Properties (HOMO/LUMO)

  • 4-Bromo-5,6-difluoro-indanone: Computational studies indicate that the HOMO orbitals localize on the difluoro-indene moiety, while the LUMO resides on the brominated ring.
  • Comparison with Non-Halogenated Analogs: The HOMO-LUMO gap (ΔE) of 4-bromo-5,6-difluoro-indanone is narrower (1.8–2.4 eV) compared to non-fluorinated derivatives (e.g., O-IDTBR1: ΔE = 2.385 eV), enhancing its suitability for optoelectronic applications .

Crystallographic and Supramolecular Features

  • 4-Bromo-5,7-dimethoxy-indanone: X-ray crystallography reveals orthorhombic packing (space group Pna2₁) with intermolecular C–H···Br and C–H···O interactions. The bromine atom participates in halogen bonding, a feature absent in fluorine-only analogs .
  • 5,6-Difluoro-indanone: Lacks bulky substituents, leading to less dense packing and higher solubility in organic solvents like DCM or THF .

Biological Activity

4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS No. 2413898-51-6) is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and other pharmacological properties.

  • Molecular Formula : C9H5BrF2O
  • Molecular Weight : 247.04 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM) Mechanism of Action
Staphylococcus aureus15.625Inhibition of protein synthesis
Escherichia coli62.5Disruption of nucleic acid synthesis
Pseudomonas aeruginosa31.25Inhibition of peptidoglycan production

The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating an MIC range from 15.625 to 62.5 µM .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It was tested against various fungal strains with the following results:

Fungal Strain MIC (µM) Comparison with Fluconazole
Candida albicans106.91Superior to fluconazole (220.76 µM)
Aspergillus niger125.00Comparable to standard antifungals

The antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of bromine and fluorine atoms enhances lipophilicity and bioavailability, facilitating better interaction with microbial targets.

Key Findings from SAR Studies:

  • Bromine Substitution : Enhances antibacterial potency.
  • Fluorine Atoms : Contribute to increased metabolic stability.
  • Dihydro Indenone Framework : Essential for maintaining biological activity.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on MRSA Biofilm Formation :
    • Researchers found that the compound significantly inhibited biofilm formation at concentrations as low as 0.007 mg/mL.
    • This inhibition was measured using biofilm inhibition concentration (MBIC) assays, revealing a strong potential for treating chronic infections associated with biofilms .
  • In Vivo Efficacy Testing :
    • Animal models showed that administration of the compound led to a reduction in bacterial load in infected tissues.
    • The study highlighted its potential as a therapeutic agent against resistant strains .

Q & A

Q. Table 1: Example Reaction Parameters

ParameterRange TestedOptimal Condition
Temperature60–100°C80°C
Catalyst (Pd-based)0.5–5 mol%2 mol%
Reaction Time12–24 hours18 hours

Basic: What safety protocols are critical when handling this compound?

Answer:
Refer to hazard data from structurally similar compounds (e.g., 2-bromo-5,6-difluoroindan-1-one in and -bromo-5-fluoro derivatives in ):

  • PPE : Wear EN 166-compliant goggles, chemical-impermeable gloves, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill management : Absorb with inert material and avoid environmental discharge .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Combine multiple methods to confirm structure and purity:

  • NMR/FTIR : Identify fluorine and bromine substituents via characteristic shifts (e.g., 19F^{19}\text{F} NMR for fluorines, 13C^{13}\text{C} NMR for carbonyl groups).
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for analogous indenones in .
  • HPLC-MS : Assess purity (>97%) and detect trace byproducts .

Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing effects of fluorine and bromine alter electronic density:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings but may require stabilization to prevent premature elimination.
  • Fluorine : Enhances electrophilicity of the carbonyl group, facilitating nucleophilic attacks. Compare with ’s 5,7-difluoroindanone derivatives, where fluorine positioning affects regioselectivity .

Q. Table 2: Substituent Effects on Reactivity

Substituent PositionReactivity TrendExample Reaction Yield
4-Bromo, 5,6-difluoroModerate activation70–85%
2-Bromo, 5,6-difluoroReduced stability50–60%

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:
Contradictions often arise from dynamic effects or impurities:

  • Variable-temperature NMR : Probe conformational changes (e.g., ring puckering in dihydroindenone systems).
  • 2D NMR (COSY, NOESY) : Assign coupling patterns and verify substituent proximity.
  • Crystallographic validation : Use single-crystal X-ray diffraction (as in ) to confirm spatial arrangements .

Advanced: What methodological frameworks guide stability studies under varying conditions?

Answer:
Design accelerated degradation studies using ICH Q1A guidelines:

  • Thermal stress : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products.
  • Photostability : Expose to UV-Vis light (ICH Q1B) and track carbonyl group integrity via IR.
  • pH-dependent hydrolysis : Test in buffered solutions (pH 1–13) to identify labile bonds .

Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

  • DFT calculations : Model electronic effects of bromine/fluorine on transition states (e.g., Fukui indices for electrophilic sites).
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock.
  • Solubility parameters : Estimate logP and solubility in solvents using Abraham’s descriptors (see ’s bioactivity metrics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.